Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate
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Overview
Description
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C8H15ClO2S It is a derivative of butanoic acid, featuring a sulfanyl group substituted with a 2-chloroethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 4-mercaptobutanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Comparison with Similar Compounds
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-bromoethyl)sulfanyl]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl 4-[(2-iodoethyl)sulfanyl]butanoate:
Ethyl 4-[(2-hydroxyethyl)sulfanyl]butanoate: Features a hydroxyl group, making it more hydrophilic and altering its biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
4303-47-3 |
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Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
ethyl 4-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-11-8(10)4-3-6-12-7-5-9/h2-7H2,1H3 |
InChI Key |
YDBOMLHGHSBTIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSCCCl |
Origin of Product |
United States |
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